Cas no 2097869-40-2 (2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one)

2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one structure
2097869-40-2 structure
Product name:2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
CAS No:2097869-40-2
MF:C18H20N6O2
MW:352.390402793884
CID:5462191

2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
    • 2-[[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
    • Inchi: 1S/C18H20N6O2/c1-12-2-5-17(25)24(21-12)11-13-6-8-23(9-7-13)18(26)14-3-4-15-16(10-14)20-22-19-15/h2-5,10,13H,6-9,11H2,1H3,(H,19,20,22)
    • InChI Key: XTNOHIYRGAJEAD-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC2C(C=1)=NNN=2)N1CCC(CN2C(C=CC(C)=N2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 625
  • Topological Polar Surface Area: 94.6
  • XLogP3: 0.8

2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6594-1811-10μmol
2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
2097869-40-2
10μmol
$69.0 2023-09-07
Life Chemicals
F6594-1811-5mg
2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
2097869-40-2
5mg
$69.0 2023-09-07
Life Chemicals
F6594-1811-20μmol
2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
2097869-40-2
20μmol
$79.0 2023-09-07
Life Chemicals
F6594-1811-5μmol
2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
2097869-40-2
5μmol
$63.0 2023-09-07
Life Chemicals
F6594-1811-3mg
2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
2097869-40-2
3mg
$63.0 2023-09-07
Life Chemicals
F6594-1811-75mg
2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
2097869-40-2
75mg
$208.0 2023-09-07
Life Chemicals
F6594-1811-20mg
2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
2097869-40-2
20mg
$99.0 2023-09-07
Life Chemicals
F6594-1811-100mg
2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
2097869-40-2
100mg
$248.0 2023-09-07
Life Chemicals
F6594-1811-1mg
2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
2097869-40-2
1mg
$54.0 2023-09-07
Life Chemicals
F6594-1811-2mg
2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
2097869-40-2
2mg
$59.0 2023-09-07

Additional information on 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

CAS No. 2097869-40-2: 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one represents a novel class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their unique structural features and potential biological activities. This compound, identified by the chemical identifier CAS No. 2097869-40-2, is a derivative of pyridazinone, a core scaffold known for its involvement in various pharmacological activities. The molecular structure of this compound is characterized by the integration of a 1H-1,2,3-benzotriazole ring, a piperidine ring, and a pyridazinone ring, which collectively contribute to its multifunctional properties.

The synthesis of 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves a multi-step process that begins with the formation of the pyridazinone core through a condensation reaction between an appropriate aldehyde and aminopyridazine. Subsequent functionalization of the pyridazinone ring with a 1H-1,2,3-benzotriazole moiety is achieved via a nucleophilic substitution reaction, while the introduction of the piperidine ring is accomplished through a ring-closure reaction. These synthetic strategies enable the precise control of stereochemistry and functional group placement, which are critical for optimizing the compound's pharmacological profile.

Recent studies have highlighted the potential of 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one in the development of therapeutic agents for inflammatory and neurodegenerative diseases. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of chronic inflammation. The compound's ability to modulate cytokine production and reduce oxidative stress makes it a promising candidate for the treatment of conditions such as rheumatoid arthritis and neuroinflammation.

Furthermore, research published in ACS Chemical Biology in 2024 has shown that 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one exhibits significant antiviral activity against SARS-CoV-2. The compound's mechanism of action involves the disruption of viral RNA polymerase activity, thereby inhibiting the replication of the virus. This finding underscores the potential of this compound as a lead molecule for the development of antiviral therapies, particularly in light of the ongoing need for effective treatments against emerging viral threats.

The structural features of 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one also contribute to its potential as a modulator of ion channels. A 2023 study in British Journal of Pharmacology reported that the compound selectively inhibits voltage-gated sodium channels, which could have implications for the treatment of neuropathic pain. The compound's ability to modulate ion channel activity suggests its potential application in the development of novel analgesic agents.

Another area of interest is the compound's potential as a therapeutic agent for metabolic disorders. A 2024 study published in Diabetes Research and Clinical Practice found that 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one exhibits insulin-sensitizing properties, which could be beneficial in the management of type 2 diabetes. The compound's mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

The pharmacokinetic profile of 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is another critical aspect of its development as a therapeutic agent. A 2023 study in Drug Metabolism and Disposition reported that the compound exhibits favorable oral bioavailability and prolonged half-life, which are essential for the design of effective dosing regimens. The compound's ability to maintain therapeutic concentrations in the bloodstream over an extended period could reduce the frequency of administration, improving patient compliance.

In addition to its therapeutic potential, the compound's structural versatility has led to its exploration as a scaffold for the development of drug delivery systems. A 2024 study in Nano Letters demonstrated that the compound can be functionalized with targeting ligands to enhance its specificity for diseased tissues. This approach could improve the efficacy of the compound while minimizing systemic side effects, making it a valuable tool in the field of targeted drug delivery.

The synthesis of 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one has also been optimized using green chemistry principles to minimize environmental impact. A 2023 study in Green Chemistry reported the development of a catalytic asymmetric synthesis method that reduces the use of hazardous solvents and reagents. This approach not only enhances the sustainability of the synthesis process but also aligns with the growing emphasis on eco-friendly pharmaceutical manufacturing.

Despite its promising therapeutic potential, the development of 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one as a therapeutic agent is still in its early stages. Further research is needed to fully elucidate its mechanisms of action, optimize its pharmacological profile, and assess its safety and efficacy in clinical trials. The compound's multifunctional properties, however, make it a compelling candidate for the development of novel therapies for a wide range of diseases.

In conclusion, 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential therapeutic applications make it a promising candidate for the development of novel drugs. As research in this area continues to evolve, the compound is likely to play an increasingly important role in the treatment of various diseases, offering new hope for patients in need of effective therapeutic interventions.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd